![molecular formula C13H17F2NO2 B12839774 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 4093-12-3](/img/structure/B12839774.png)
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid is an organic compound with the molecular formula C13H17F2NO2 It is characterized by the presence of a phenyl ring substituted with a bis(2-fluoroethyl)amino group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 4-[bis(2-fluoroethyl)amino]benzene.
Alkylation: The intermediate is then subjected to alkylation with a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogenated derivatives.
Applications De Recherche Scientifique
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid involves its interaction with molecular targets in biological systems. The bis(2-fluoroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: This compound is similar in structure but contains chloroethyl groups instead of fluoroethyl groups.
3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: Another similar compound with chloroethyl groups.
Uniqueness
The presence of fluoroethyl groups in 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
4093-12-3 |
|---|---|
Formule moléculaire |
C13H17F2NO2 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18) |
Clé InChI |
VUFNDRFVBDIXGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)O)N(CCF)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



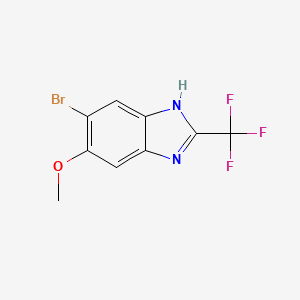
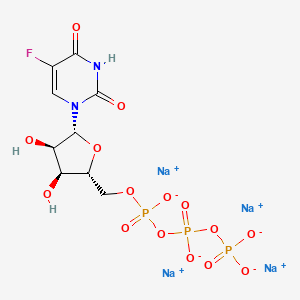

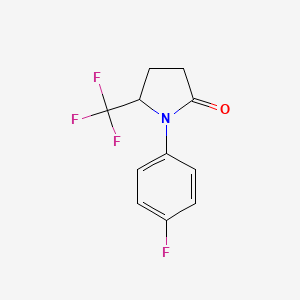
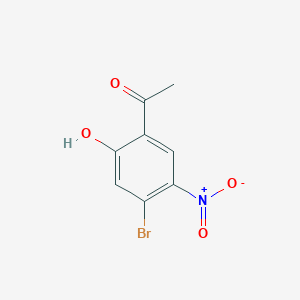
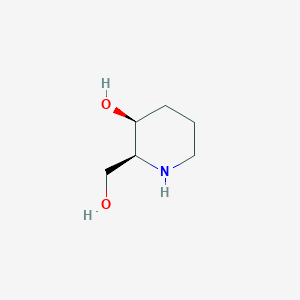

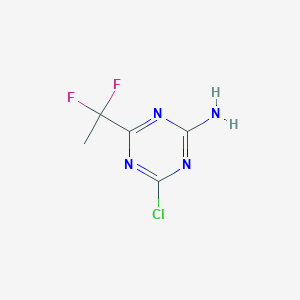
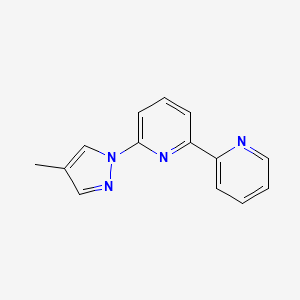
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
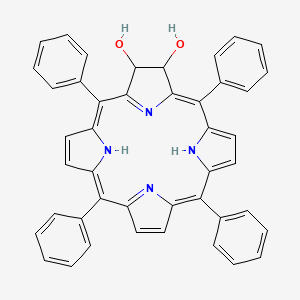
![2-[(1R,2S,4R)-Rel-2-bicyclo[2.2.1]hept-5-enyl]ethanamine](/img/structure/B12839765.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)
